Malonyl-L-carnitine Trifluoroacetate
Description
Malonyl-L-carnitine Trifluoroacetate (CAS 910825-21-7) is a chemically modified derivative of L-carnitine, a naturally occurring compound critical for fatty acid metabolism. It facilitates the transport of fatty acids into mitochondria for β-oxidation and energy production . This compound is extensively used in metabolic studies to investigate the regulation of fatty acid transport, oxidation mechanisms, and cellular energy dynamics. Researchers employ it to dissect the role of malonylation in modulating carnitine-dependent pathways, particularly under conditions like metabolic disorders or mitochondrial dysfunction .
Properties
Molecular Formula |
C₁₂H₁₈F₃NO₈ |
|---|---|
Molecular Weight |
361.27 |
Synonyms |
(2R)-3-Carboxy-2-[(carboxyacetyl)oxy]-N,N,N-trimethyl-1-propanaminium; (R)-3-Carboxy-2-(2-carboxyacetoxy)-N,N,N-trimethylpropan-1-aminium Trifluoroacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Malonyl-L-carnitine-d3 Trifluoroacetate
- Molecular Formula: C₁₂H₁₅D₃F₃NO₈
- Molecular Weight : 364.29
- Key Features : Deuterated at three hydrogen positions, this stable isotope-labeled variant is used in mass spectrometry-based metabolic tracing and cancer research. Its deuterium labeling enables precise quantification in biological matrices, making it ideal for studying isotopic dilution effects in apoptosis and lipid metabolism .
- Applications : Cancer research, isotopic labeling assays.
- Storage : Requires storage at -20°C .
Malonyl-L-carnitine(N,N,N-tri-¹³C-methyl) Trifluoroacetate
- Molecular Formula: C₇¹³C₃H₁₈NO₆·C₂F₃O₂
- Molecular Weight : 364.25
- Key Features : Incorporates ¹³C isotopes at three methyl groups, enabling nuclear magnetic resonance (NMR) and isotope-ratio mass spectrometry (IRMS) applications. This compound is critical for tracing metabolic flux in studies of mitochondrial fatty acid uptake .
- Applications : Metabolic flux analysis, mitochondrial transport studies.
Adipoyl-L-carnitine Trifluoroacetate
- Molecular Formula: Not explicitly provided, but structurally analogous with a six-carbon adipoyl group replacing malonyl.
- Key Features : The adipoyl moiety alters solubility and interaction with carnitine palmitoyltransferase (CPT) enzymes. Unlike malonyl-L-carnitine, which inhibits CPT-1, adipoyl derivatives may exhibit distinct regulatory effects on fatty acid oxidation .
- Applications : Comparative studies of acyl chain length impacts on enzyme kinetics.
Malonyl-L-carnitine Lithium Salt
- Key Features : Replaces the trifluoroacetate counterion with lithium, enhancing solubility in aqueous buffers. This variant is preferred for in vitro assays requiring ionic compatibility, such as enzyme activity measurements .
- Applications : High-throughput screening of CPT inhibitors.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Applications | Storage Conditions |
|---|---|---|---|---|
| Malonyl-L-carnitine Trifluoroacetate | C₁₀H₁₄F₃NO₆ (estimated) | ~363.2 (calc.) | Fatty acid transport studies | Room temperature (运输) |
| Malonyl-L-carnitine-d3 Trifluoroacetate | C₁₂H₁₅D₃F₃NO₈ | 364.29 | Isotopic tracing in cancer research | -20°C |
| Adipoyl-L-carnitine Trifluoroacetate | C₁₄H₂₀F₃NO₆ (estimated) | ~379.3 (calc.) | Enzyme-substrate interaction studies | Not specified |
| Malonyl-L-carnitine Lithium Salt | C₇H₁₁LiNO₆ | 220.1 (calc.) | In vitro enzymatic assays | Room temperature |
Note: Calculated weights are based on standard atomic masses where explicit data was unavailable.
Key Research Findings
- Isotopic Variants: Deuterated and ¹³C-labeled malonyl-L-carnitine derivatives show minimal metabolic interference compared to non-isotopic forms, validating their use in tracer studies .
- Counterion Effects : Lithium salts exhibit 30% higher solubility in aqueous media than trifluoroacetate salts, though trifluoroacetate remains preferred for mass spectrometry due to volatility .
- Structural Modifications : Adipoyl-L-carnitine demonstrates reduced inhibitory potency against CPT-1 compared to malonyl-L-carnitine, highlighting the specificity of malonyl group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
